Invopressin

Vasopressin receptor pharmacology Receptor selectivity Portal hypertension

Invopressin (OCE-205, Compound 42) is the only vasopressin analog engineered as a V1a-selective mixed agonist-antagonist with partial agonism (EC50=1.0 nM) and complete absence of V2 receptor activity. Unlike terlipressin (non-selective V1/V2 full agonist) or desmopressin (V2-selective), Invopressin eliminates V2-driven hyponatremia, fluid retention, and ischemic risk—demonstrated by 0 cases of mesenteric ischemia in 64-subject Phase 1 and 48.6% clinical improvement rate in HRS-AKI Phase 2. This unique pharmacology makes it the definitive probe for dissecting V1a-specific signaling, biased agonism, and portal pressure modulation in end-stage liver disease models. Procure to advance translational programs where V2-sparing vasoconstriction is critical.

Molecular Formula C110H161N31O27S2
Molecular Weight 2413.8 g/mol
CAS No. 1488411-60-4
Cat. No. B12386462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInvopressin
CAS1488411-60-4
Molecular FormulaC110H161N31O27S2
Molecular Weight2413.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCNC(=O)C(CCCCNC(=O)C(CCCCNC(=O)C)NC(=O)CCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=C(C=C6)OC)NC(=O)CC7=CC=CC=C7)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C110H161N31O27S2/c1-6-60(2)91-107(165)133-74(39-42-85(114)144)99(157)137-80(56-87(116)146)103(161)138-81(59-170-169-58-69(112)94(152)134-78(104(162)139-91)52-64-25-12-8-13-26-64)109(167)141-50-22-33-83(141)106(164)132-75(96(154)125-57-88(117)147)44-48-123-93(151)68(111)29-16-18-46-122-95(153)71(30-17-19-45-121-62(4)142)127-89(148)43-40-70(92(118)150)129-97(155)72(31-20-47-124-110(119)120)131-105(163)82-32-21-49-140(82)108(166)61(3)126-100(158)79(55-86(115)145)136-98(156)73(38-41-84(113)143)130-102(160)77(51-63-23-10-7-11-24-63)135-101(159)76(53-66-34-36-67(168-5)37-35-66)128-90(149)54-65-27-14-9-15-28-65/h7-15,23-28,34-37,60-61,68-83,91H,6,16-22,29-33,38-59,111-112H2,1-5H3,(H2,113,143)(H2,114,144)(H2,115,145)(H2,116,146)(H2,117,147)(H2,118,150)(H,121,142)(H,122,153)(H,123,151)(H,125,154)(H,126,158)(H,127,148)(H,128,149)(H,129,155)(H,130,160)(H,131,163)(H,132,164)(H,133,165)(H,134,152)(H,135,159)(H,136,156)(H,137,157)(H,138,161)(H,139,162)(H4,119,120,124)/t60-,61-,68-,69-,70-,71-,72-,73-,74-,75-,76+,77-,78-,79-,80-,81-,82-,83-,91-/m0/s1
InChIKeyGWRWHCLGMDWCIR-FQEGLUSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Invopressin (OCE-205) CAS 1488411-60-4: A Selective V1a Receptor Mixed Agonist-Antagonist Peptide


Invopressin (also designated OCE-205, Compound 42) is a synthetic peptide analog of vasopressin with the defined sequence [Phe^2,Ile^3,Dab(PhAc-D-Tyr(Me)-Phe-Gln-Asn-Ala-Pro-Arg-iGln-Lys(Ac)-Epsilon-Lys)^8]vasopressin, molecular formula C110H161N31O27S2, and molecular weight 2413.8 g/mol [1]. It is characterized as a selective vasopressin V1a receptor mixed agonist-antagonist that exhibits partial agonism at the V1a receptor (EC50 = 1.0 nM) and has no measurable V2 receptor activity at therapeutic doses [2].

Why Invopressin Cannot Be Substituted by Terlipressin, Desmopressin, or Non-Selective Vasopressin Analogs


Substituting Invopressin (OCE-205) with other vasopressin receptor agonists such as terlipressin or desmopressin is not scientifically equivalent because these compounds differ fundamentally in receptor selectivity, intrinsic efficacy (full vs. partial agonism), and resultant safety profiles. Terlipressin acts as a non-selective full agonist at V1 and V2 receptors (V1 EC50 = 50 nM; V2 EC50 = 28 nM), which drives both therapeutic vasoconstriction and dose-limiting adverse effects including hyponatremia and ischemic events [1]. Desmopressin is predominantly a V2 agonist (V2 EC50 = 23.9 nM) with minimal V1a activity, making it therapeutically orthogonal [2]. Invopressin's engineered V1a selectivity with no V2 activation, combined with partial agonism, creates a distinct pharmacologic entity that cannot be functionally replicated by any currently approved vasopressin analog [3].

Invopressin Comparative Performance Data: Receptor Selectivity, Intrinsic Activity, and Clinical Outcomes


V1a Receptor Selectivity: Complete Absence of V2 Agonism Distinguishes Invopressin from Terlipressin

Invopressin (OCE-205) demonstrates high selectivity for the V1a receptor with no detectable V2 receptor activation at therapeutic doses. In contrast, terlipressin acts as a dual V1/V2 agonist with comparable potency at both receptors [1]. The preclinical data confirm that OCE-205 lacks V2-mediated effects including fluid overload and sodium retention [2].

Vasopressin receptor pharmacology Receptor selectivity Portal hypertension Hepatorenal syndrome

Partial Agonism at V1a: Submaximal Intrinsic Activity Provides a Wider Therapeutic Window vs. Full Agonists

Invopressin acts as a partial agonist at the V1a receptor, achieving only 40% of maximal depolarization-induced contraction in functional assays, consistent with its mixed agonist-antagonist profile [1]. In contrast, terlipressin and its active metabolite LVP ([Lys8]-vasopressin) are full agonists with ≈100% intrinsic activity at both V1 and V2 receptors [2].

Partial agonism Intrinsic activity Therapeutic window Mixed agonist-antagonist

HRS-AKI Clinical Improvement: 18.6% Absolute Increase in Response vs. Placebo in Phase 2 Trial

In a randomized, double-blind, placebo-controlled Phase 2 trial across 23 centers, Invopressin (OCE-205) demonstrated an absolute increase in confirmed clinical improvement of 18.6% versus placebo (48.6% vs. 30.0%) in patients with hepatorenal syndrome-acute kidney injury (HRS-AKI) [1]. Notably, the trial was stopped early due to loss of equipoise following terlipressin's approval, and was underpowered for statistical significance [1].

Hepatorenal syndrome Acute kidney injury Cirrhosis Phase 2 clinical trial

Safety Differentiation: No Mesenteric Ischemia Reported with Invopressin vs. Terlipressin Contraindication

In the Phase 1 trial of OCE-205 (Invopressin) involving 64 healthy volunteers receiving single IV doses up to 0.9 mg over 6 hours, no cases of mesenteric ischemia were reported. Adverse events were generally mild or moderate, consisting primarily of abdominal pain, abnormal gastrointestinal sounds, and diarrhea [1]. In contrast, terlipressin carries a formal contraindication in patients with mesenteric ischemia and has documented associations with ischemic events in clinical use [2].

Drug safety Mesenteric ischemia Adverse events Vasoconstrictor tolerability

V1a Receptor Potency: Invopressin Exhibits 50-Fold Higher Potency than Terlipressin at the Therapeutic Target

Invopressin demonstrates potent V1a receptor agonism with an EC50 of 1.0 nM . By comparison, terlipressin requires a 50-fold higher concentration to achieve half-maximal activation of the human V1 receptor (EC50 = 50 nM; 5.0 × 10^-8 M) [1]. This potency differential reflects structural optimization in the Invopressin peptide sequence.

V1a receptor EC50 comparison Receptor pharmacology Potency

Pharmacokinetic Profile: Predictable Dose-Proportional Exposure with ~1.5 Hour Half-Life

In a Phase 1 study of 64 healthy volunteers, OCE-205 (Invopressin) demonstrated dose-proportional pharmacokinetics across the 0.1 to 0.9 mg dose range, with a terminal half-life of approximately 1.5 hours [1]. Cmax and AUC increased approximately linearly with dose, enabling predictable exposure management.

Pharmacokinetics Dose-proportionality Half-life Cmax AUC

Invopressin (OCE-205) Procurement-Relevant Research Applications in Cirrhosis and Portal Hypertension


Hepatorenal Syndrome-Acute Kidney Injury (HRS-AKI) Clinical Research

Invopressin has demonstrated clinical proof-of-concept in HRS-AKI, achieving a 48.6% confirmed clinical improvement rate (vs. 30.0% placebo) in a Phase 2 trial [1]. Researchers developing novel combination regimens or biomarkers for HRS-AKI should prioritize Invopressin over terlipressin when V2-mediated adverse effects (hyponatremia, fluid retention) or ischemic risk are study-limiting factors.

Portal Hypertension and Cirrhosis Complications Research

In preclinical rat models of cirrhosis and ascites, OCE-205 reduced portal hypertension and hyperaldosteronism while inducing diuretic and natriuretic effects without evidence of fluid overload or sodium retention—findings directly attributable to V2-sparing selectivity [1]. This profile supports procurement for studies investigating portal pressure modulation in end-stage liver disease where fluid balance is a critical endpoint.

Vasopressin Receptor Pharmacology and Signaling Studies

As a mixed V1a agonist-antagonist with partial agonism (40% maximal contraction) and complete absence of V2 activity, Invopressin serves as a unique pharmacologic probe for dissecting V1a-specific signaling pathways [1]. Researchers investigating biased agonism, receptor trafficking, or tissue-specific V1a responses will find Invopressin superior to non-selective full agonists (terlipressin, AVP) for isolating V1a-mediated effects.

Safety-Enhanced Vasoconstrictor Development Programs

The Phase 1 safety profile of OCE-205 (0 cases of mesenteric ischemia in 64 subjects, mild/moderate adverse events) provides a differentiated safety baseline for programs developing vasoactive therapies for critically ill cirrhotic populations [1]. This compound is particularly suitable for preclinical toxicology and translational studies aiming to establish safety margins for V1a-targeted vasoconstrictors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Invopressin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.